CHM-1

Overview

Description

Mechanism of Action

Target of Action

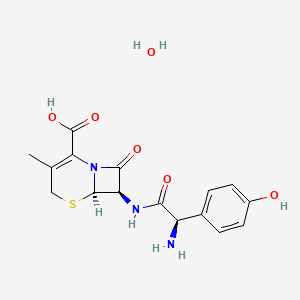

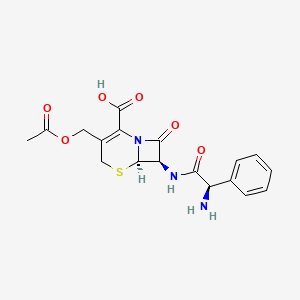

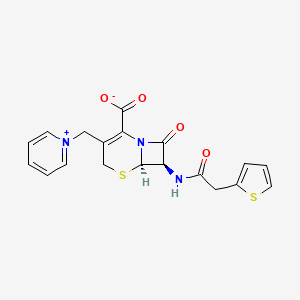

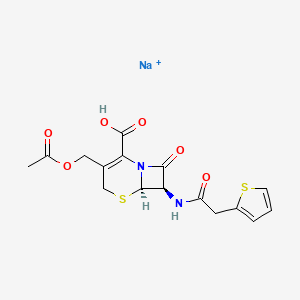

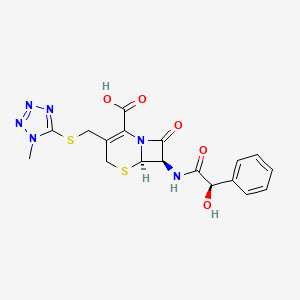

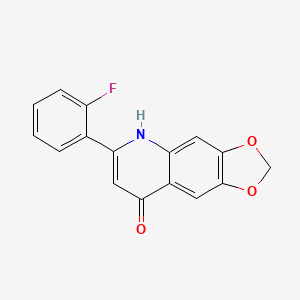

CHM-1, also known as NSC-656158, this compound hydrate, CHM 1, or 6-(2-Fluorophenyl)[1,3]dioxolo[4,5-G]quinolin-8(5h)-One, primarily targets tubulin . Tubulin is a globular protein and the main component of microtubules, which are crucial for maintaining cell structure and conducting cell division .

Mode of Action

This compound interacts with tubulin at the colchicine-binding site , markedly inhibiting tubulin polymerization both in vitro and in vivo . This interaction disrupts microtubule organization, leading to cell cycle arrest at the G2-M phase . The compound achieves this by activating the Cdc2/cyclin B1 complex activity .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cell cycle regulation pathway . By disrupting microtubule organization, this compound causes cell cycle arrest at the G2-M phase . This arrest is achieved through the activation of the Cdc2/cyclin B1 complex, a key regulator of the cell cycle .

Pharmacokinetics

The compound’s potent and selective antitumor activity against human hepatocellular carcinoma, both in vitro and in vivo, suggests that it has favorable bioavailability .

Result of Action

This compound induces apoptosis in cancer cells, characterized by the translocation of apoptosis-inducing factor (AIF) from mitochondria to the nucleus . Importantly, this compound inhibits tumor growth and prolongs the lifespan in mice inoculated with HA22T cells . It exhibits a novel antimitotic antitumor activity against human hepatocellular carcinoma both in vitro and in vivo via a caspase-independent pathway .

Biochemical Analysis

Biochemical Properties

CHM-1 interacts with tubulin at the colchicine-binding site, markedly inhibiting tubulin polymerization both in vitro and in vivo . This interaction disrupts microtubule organization, leading to cell cycle arrest at the G2-M phase by activating the Cdc2/cyclin B1 complex activity .

Cellular Effects

This compound has been shown to induce growth inhibition of HA22T, Hep3B, and HepG2 cells in a concentration-dependent manner . Interestingly, it does not obviously impair the viability of normal cells at the IC50 for liver cancer cells . This compound-induced apoptosis is characterized by immunofluorescence microscopy .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with tubulin at the colchicine-binding site, which inhibits tubulin polymerization . This leads to disruption of microtubule organization and cell cycle arrest at the G2-M phase by activating the Cdc2/cyclin B1 complex activity . This compound-induced cell death, activation of Cdc2 kinase activity, and elevation of MPM2 phosphoepitopes are profoundly attenuated by roscovitine, a specific cyclin-dependent kinase inhibitor .

Dosage Effects in Animal Models

In animal models, this compound has been shown to inhibit tumor growth and prolong lifespan in mice inoculated with HA22T cells

Preparation Methods

Synthetic Routes and Reaction Conditions

CHM-1 is synthesized through a series of chemical reactions involving the substitution of specific functional groups on a quinolone backbone.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple purification steps to isolate the desired product and remove any impurities .

Chemical Reactions Analysis

Types of Reactions

CHM-1 undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups on the quinolone ring.

Substitution: Substitution reactions involve replacing specific functional groups with others to create different derivatives.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products

Scientific Research Applications

CHM-1 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying antimitotic agents and their mechanisms.

Biology: Investigated for its effects on cell cycle regulation and apoptosis in cancer cells.

Medicine: Explored as a potential therapeutic agent for treating hepatocellular carcinoma and other cancers.

Industry: Utilized in the development of new antitumor drugs and chemical probes for biological research

Comparison with Similar Compounds

Similar Compounds

Colchicine: Another microtubule-destabilizing agent with similar antimitotic properties.

Paclitaxel: A microtubule-stabilizing agent used in cancer therapy.

Vinblastine: A microtubule-destabilizing agent used in chemotherapy.

Uniqueness of CHM-1

This compound is unique due to its selective antitumor activity against hepatocellular carcinoma and its ability to induce apoptosis through a caspase-independent pathway. Unlike other compounds, this compound does not modulate the caspase cascade, making it a promising candidate for further development as a chemotherapeutic agent .

Properties

IUPAC Name |

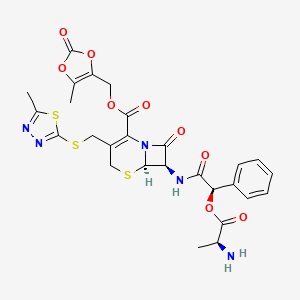

6-(2-fluorophenyl)-5H-[1,3]dioxolo[4,5-g]quinolin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10FNO3/c17-11-4-2-1-3-9(11)12-6-14(19)10-5-15-16(21-8-20-15)7-13(10)18-12/h1-7H,8H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMYDAPJHGNEFGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C3C(=C2)C(=O)C=C(N3)C4=CC=CC=C4F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80327429 | |

| Record name | 6-(2-Fluorophenyl)-5H-[1,3]dioxolo[4,5-g]quinolin-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154554-41-3 | |

| Record name | 6-(2-Fluorophenyl)-5H-[1,3]dioxolo[4,5-g]quinolin-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.